2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
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Overview
Description
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a complex organic compound that belongs to the class of thienopyrazoles
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that similar compounds may exert their effects through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Related compounds have been shown to have significant effects on the pathways related to leishmaniasis and malaria .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-d]pyrazol-3-amine
- 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-b]pyrazol-3-amine
Uniqueness
Compared to similar compounds, 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine may exhibit unique properties such as higher stability, specific biological activities, or distinct reactivity patterns. These unique features make it a valuable compound for various research and industrial applications.
Biological Activity
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C13H15N3S |
Molecular Weight | 245.34 g/mol |
CAS Number | 887200-91-1 |
IUPAC Name | This compound |
Pharmacological Activities
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thieno[3,4-c]pyrazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria due to the presence of the thieno ring which enhances membrane permeability .
- Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. In vitro studies have shown that they inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
- Analgesic Activity : The analgesic potential of thieno[3,4-c]pyrazole derivatives has been assessed through various assays. For example, compounds have demonstrated significant pain relief in hot plate tests and acetic acid-induced writhing tests in mice .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may also act on various receptors linked to pain and inflammation signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Activity : A recent investigation reported that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 50% compared to untreated controls .
- Analgesic Evaluation : The analgesic effects were quantified using the hot plate method where latency times increased significantly upon administration of the compound at doses ranging from 10 to 50 mg/kg, indicating dose-dependent efficacy .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-8-3-4-12(9(2)5-8)16-13(14)10-6-17-7-11(10)15-16/h3-5H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSGHFFTABKVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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